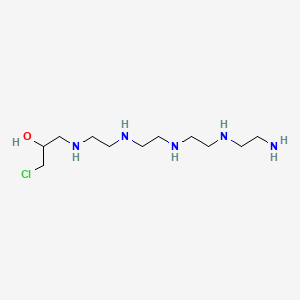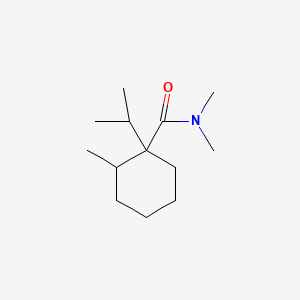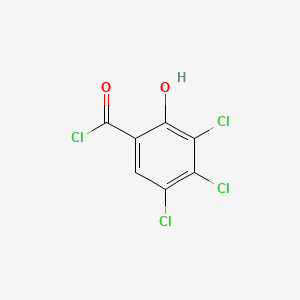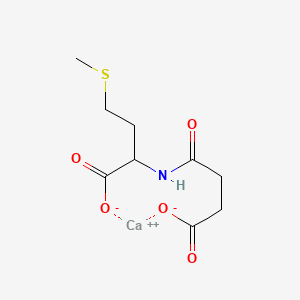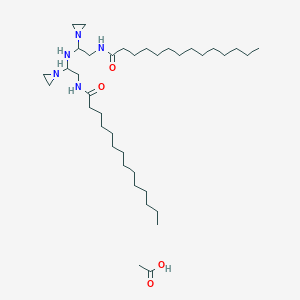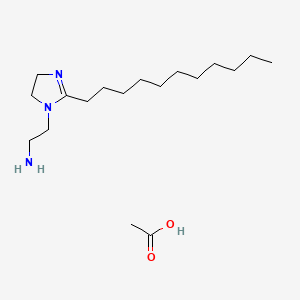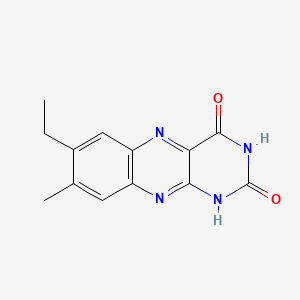
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound’s unique structure and functional groups make it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pteridine ring system.
Substitution Reactions: Introduction of ethyl and methyl groups at specific positions may be achieved through substitution reactions using reagents like alkyl halides.
Oxidation and Reduction: Specific oxidation or reduction steps may be required to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
化学反応の分析
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Pathway Modulation: It may modulate specific biochemical pathways, affecting cellular processes.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Biopterin: Another biologically active pteridine derivative.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pteridine derivatives.
特性
CAS番号 |
63528-79-0 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC名 |
7-ethyl-8-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-3-7-5-9-8(4-6(7)2)15-11-10(14-9)12(18)17-13(19)16-11/h4-5H,3H2,1-2H3,(H2,15,16,17,18,19) |
InChIキー |
CQLHBHKAOZBZOM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


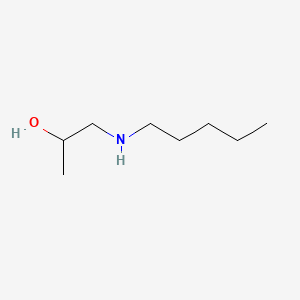
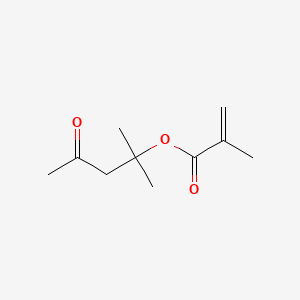
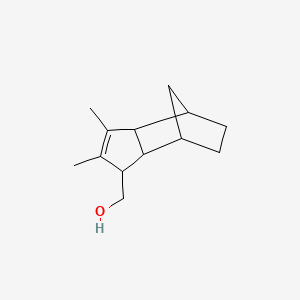
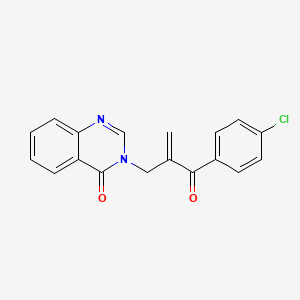
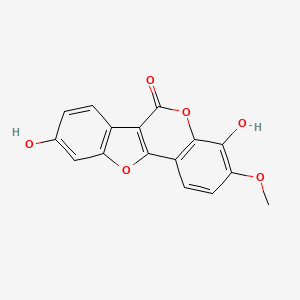

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
